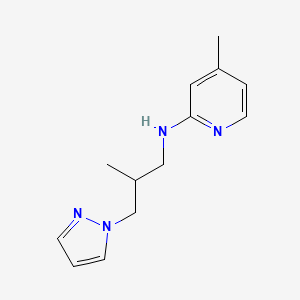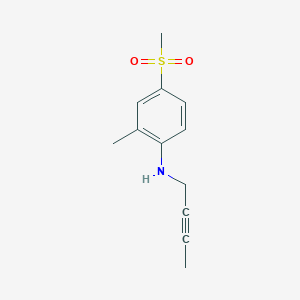
4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine, also known as MP-10, is a novel psychoactive substance (NPS) that belongs to the pyrazolam class of compounds. It was first synthesized in 2010 by a team of researchers at the University of Milan, Italy. MP-10 has gained significant interest in the scientific community due to its potential therapeutic applications in the treatment of various mental health disorders.
Mechanism of Action
4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. It enhances the binding of GABA to the receptor, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and hypnotics.
Biochemical and Physiological Effects:
4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine has been shown to have anxiolytic, antidepressant, and cognitive-enhancing effects in animal models. It has also been shown to reduce fear memory consolidation, which may have implications for the treatment of PTSD. 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine has a relatively long half-life compared to other NPSs, which may contribute to its sustained therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine is its selectivity for the GABA-A receptor, which reduces the risk of off-target effects. It also has a relatively long half-life, which allows for sustained therapeutic effects. However, one limitation of 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine is its limited availability, which may make it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine. One area of interest is the potential therapeutic applications of 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine in the treatment of anxiety, depression, and PTSD. Further studies are needed to elucidate the optimal dosing and administration methods for these conditions. Another area of interest is the potential use of 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine as a cognitive enhancer in healthy individuals. Future studies could investigate the effects of 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine on memory, attention, and executive function. Additionally, further research is needed to explore the safety and long-term effects of 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine.
Synthesis Methods
The synthesis of 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine involves the reaction of 4-methylpyridine-2-amine with 2-methyl-3-pyrazol-1-ylpropan-1-ol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux conditions in anhydrous toluene, and the product is obtained in high yield after purification through column chromatography.
Scientific Research Applications
4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders, including anxiety, depression, and post-traumatic stress disorder (PTSD). Several studies have shown that 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine has anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function and reduce fear memory consolidation.
properties
IUPAC Name |
4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-11-4-6-14-13(8-11)15-9-12(2)10-17-7-3-5-16-17/h3-8,12H,9-10H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRLPPZNRHNIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC(C)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7632321.png)

![4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide](/img/structure/B7632333.png)

![N-[[1-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)piperidin-3-yl]methyl]butanamide;hydrochloride](/img/structure/B7632367.png)
![1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one](/img/structure/B7632374.png)

![2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide](/img/structure/B7632383.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]ethanone;hydrochloride](/img/structure/B7632390.png)
![N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7632394.png)
![3-Amino-1-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7632398.png)
![tert-butyl N-[1-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-2-methylpropan-2-yl]carbamate](/img/structure/B7632411.png)

![2-Methylpropyl 4-[(2-hydroxycyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632422.png)